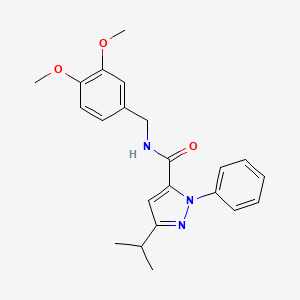

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. For instance, a study demonstrated that related pyrazole compounds showed substantial anti-inflammatory effects in carrageenan-induced rat paw edema models. Compounds derived from the pyrazole scaffold have been compared to standard drugs like diclofenac sodium, showcasing promising results in reducing inflammation .

Antimicrobial Properties

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its antimicrobial activity. A series of synthesized pyrazole derivatives were tested against various bacterial strains such as E. coli and Staphylococcus aureus, with some derivatives demonstrating potent activity comparable to established antibiotics .

Anticonvulsant and Antidepressant Effects

The compound's potential in neuropharmacology has been explored, particularly for anticonvulsant and antidepressant activities. In one study, synthesized pyrazole derivatives were assessed for their neuroprotective effects and anticonvulsant properties using established protocols, revealing significant efficacy compared to traditional treatments .

Agricultural Applications

Pesticidal Properties

Pyrazole compounds have been recognized for their role in agrochemicals. Research indicates that certain pyrazole derivatives can act as effective pesticides due to their ability to inhibit specific biological pathways in pests. This application is crucial for developing environmentally friendly pest control methods .

Material Science Applications

Polymeric Materials

The unique chemical structure of this compound allows it to be incorporated into polymeric materials. Its properties can enhance the mechanical strength and thermal stability of polymers, making it valuable in the production of advanced materials for industrial applications.

Case Studies

- Anti-inflammatory Efficacy Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced edema model. Compounds exhibited varying degrees of efficacy compared to diclofenac sodium, with some achieving over 75% inhibition of edema at specific dosages .

- Antimicrobial Activity Evaluation : In a comparative study against common bacterial strains, several synthesized pyrazoles demonstrated notable antimicrobial properties. The presence of specific functional groups was found to enhance activity against E. coli and Staphylococcus aureus, indicating the importance of molecular structure in determining efficacy .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxybenzyl)-2-propanamine

- N-(pyridin-2-yl)amides

- 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 379.5 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |

| InChI Key | RUCSRKCIVYWBKA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, thereby influencing various signaling pathways. The precise molecular targets are still under investigation, but initial studies suggest potential interactions with:

- Enzymatic pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptor binding : It may act as a ligand for certain receptors, influencing physiological responses.

Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the antimicrobial and antiparasitic activities of pyrazole derivatives, including this compound. For instance, a study demonstrated that modifications in the pyrazole structure could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated varying degrees of activity against different microbial strains, which were assessed using standard antimicrobial susceptibility tests .

Antitumor Activity

Another significant area of research involves the antitumor properties of this compound. Preliminary evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, one study reported that derivatives similar to this compound demonstrated significant inhibition of cell proliferation in lung and liver cancer models .

Case Studies and Research Findings

- Antimicrobial Screening :

- Antitumor Evaluation :

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Activity Type | EC50 (μM) |

|---|---|---|

| N-(3,4-dimethoxybenzyl)-1-phenyl... | Antimicrobial | 0.010 - 0.577 |

| N-(pyridin-2-yl)amides | Antiparasitic | 0.025 - 0.177 |

| 3-bromoimidazo[1,2-a]pyridines | Antitumor | 0.064 - 0.115 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a pyrazole-carboxamide core is formed via coupling of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with 3,4-dimethoxybenzylamine. Key steps include:

- Use of polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance reactivity .

- Activation of the carboxylic acid group using coupling agents like EDCI/HOBt .

- Temperature control (room temperature to 60°C) to minimize side reactions .

- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate stereoisomers .

- Critical Factors : Excess benzylamine (1.1–1.2 eq) improves coupling efficiency, while K₂CO₃ as a base optimizes deprotonation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C NMR for characteristic peaks:

- Dimethoxybenzyl protons (δ 3.8–4.0 ppm for OCH₃) .

- Pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and confirm molecular weight (e.g., [M+H⁺] = 437.2 g/mol) .

- X-ray Crystallography : Resolve stereoisomerism (if applicable) by co-crystallizing with chiral auxiliaries .

Q. What are the key structural features influencing its pharmacological activity?

- Methodological Answer :

- Pyrazole Core : Essential for binding to target proteins (e.g., cannabinoid receptors) via π-π stacking .

- 3,4-Dimethoxybenzyl Group : Enhances lipophilicity and blood-brain barrier penetration .

- Propan-2-yl Substituent : Steric effects modulate selectivity against off-target enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (25–70°C), and catalyst (e.g., DMAP) to identify optimal parameters .

- Continuous Flow Reactors : Improve mixing and heat transfer for scalability .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., SR141716 for cannabinoid receptors) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Structural Analog Comparison : Test derivatives (e.g., fluorine-substituted analogs) to isolate pharmacophore contributions .

Q. How can computational modeling predict this compound’s interaction with novel targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses against kinase ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories to assess stability of predicted complexes (e.g., RMSD < 2.0 Å) .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities for lead optimization .

Q. What advanced analytical techniques validate reaction intermediates with low stability?

- Methodological Answer :

- Cryogenic NMR : Capture transient intermediates at −80°C in CD₃OD .

- HRMS-ESI : Identify unstable species (e.g., acyl azides) with ppm-level mass accuracy .

- Stop-Flow LC : Quench reactions at millisecond intervals to isolate intermediates .

Q. How do substituents on the pyrazole ring affect selectivity in enzyme inhibition assays?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, chloro) and test against panels of CYP450 isoforms .

- Crystallographic Analysis : Resolve co-crystal structures with target enzymes (e.g., COX-2) to map steric clashes/hydrogen bonds .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Properties

Molecular Formula |

C22H25N3O3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C22H25N3O3/c1-15(2)18-13-19(25(24-18)17-8-6-5-7-9-17)22(26)23-14-16-10-11-20(27-3)21(12-16)28-4/h5-13,15H,14H2,1-4H3,(H,23,26) |

InChI Key |

RUCSRKCIVYWBKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.